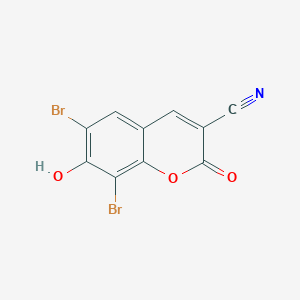

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

Description

Properties

Molecular Formula |

C10H3Br2NO3 |

|---|---|

Molecular Weight |

344.94 g/mol |

IUPAC Name |

6,8-dibromo-7-hydroxy-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H3Br2NO3/c11-6-2-4-1-5(3-13)10(15)16-9(4)7(12)8(6)14/h1-2,14H |

InChI Key |

BPHVAFNLKLONDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Method B: Aqueous Condensation and Cyclization

This method focuses on the condensation of salicylaldehyde derivatives with malononitrile in water at room temperature, catalyzed by ammonium acetate, followed by acid treatment to induce cyclization and product formation.

- Mix 1.0 equivalent of 6,8-dibromo-7-hydroxy-2H-chromene-3-carbaldehyde (or corresponding salicylaldehyde derivative) with 1.5 equivalents of malononitrile in 20–40 mL of water.

- Add catalytic ammonium acetate.

- Stir at room temperature for 2–3 hours to form the intermediate.

- Filter the resulting solid and wash with water.

- Treat the solid with 3M hydrochloric acid at 75°C for 30 minutes to promote cyclization.

- Cool the mixture, filter, wash with methanol, and purify by column chromatography if necessary.

- Dry the product under vacuum at 50°C.

Yields: Approximately 65% yield of the target compound as a light yellow solid.

Notes: This method is environmentally benign due to aqueous medium and mild conditions. It avoids harsh organic solvents and allows straightforward isolation.

Bromination and Functionalization

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Method B (Aqueous Condensation) | 6,8-Dibromo-7-hydroxy-salicylaldehyde + malononitrile | Ammonium acetate (catalytic) | Water | Room temp, then 75°C (acid treatment) | 2–3 h + 30 min | ~65 | Mild, aqueous, environmentally friendly |

| Bromination | Chromene derivative | Bromine or NBS | Organic solvent | Controlled temp | Variable | High | Selective dibromination at 6,8 positions |

| DTP/SiO2 Catalysis | 4-Hydroxy-2H-chromen-2-one + aldehydes + malononitrile | DTP/SiO2 (20 mol%) | DMF | 60°C | 30–50 min | High | One-pot, reusable catalyst, efficient |

| Reflux Condensation | 3-Acetyl-2H-chromen-2-one + aldehydes + malononitrile | Ammonium acetate | Ethanol | Reflux | 2–4 h | 62–70 | Traditional, easy isolation, recrystallization |

Research Findings and Analytical Data

- The synthesized 6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile exhibits high purity (>95%) confirmed by NMR, IR, and HRMS.

- ^1H NMR and ^13C NMR spectra confirm the substitution pattern and presence of the carbonitrile group.

- HRMS data match the calculated molecular weight (approx. 358.97 g/mol).

- Purification is typically achieved by recrystallization or column chromatography.

- The bromination step is critical for obtaining the dibromo pattern without over-substitution.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can modify the nitrile group.

Common Reagents and Conditions

Bromination: Bromine in acetic acid.

Ultrasonication: Dual-frequency ultrasonication with ethyl cyanoacetate.

Major Products

The major products formed from these reactions include various substituted coumarins and derivatives with potential biological activities .

Scientific Research Applications

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor . The compound’s effects are mediated through the inhibition of specific molecular pathways, leading to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomers: Oxo Group Variants

- 6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile (Compound 12, ): Structural Difference: Oxo group at position 4 instead of 2. Impact: The 4-oxo derivative adopts a 4H-chromene configuration, altering conjugation and tautomerism. Physical Properties: Melting point >275°C (vs. target compound’s unreported value) .

2.2 Functional Group Modifications

6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide (CAS 98994-86-6, ) :

- Structural Difference : Carbonitrile replaced by carboxamide (-CONH₂).

- Impact : The carboxamide introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the bulkier group may sterically hinder interactions in biological systems.

- Molecular Weight : 346.96 g/mol (vs. 333 g/mol for the carbonitrile) .

- 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS 19088-73-4, ): Structural Difference: Lacks bromo substituents at positions 6 and 6. Impact: Reduced molecular weight (247 g/mol) and lipophilicity. Similarity Score: 0.89 (indicating high structural overlap) .

Research Findings and Data Tables

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile | C₁₀H₅Br₂NO₃ | 333 | N/A | Br, OH, CO, CN |

| 6,8-Dibromo-4-oxo-4H-chromene-3-carbonitrile (Compound 12) | C₁₀H₅Br₂NO₃ | 333 | >275 | Br, OH, CO, CN |

| 6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide | C₁₀H₅Br₂NO₃ | 346.96 | N/A | Br, CO, CONH₂ |

| 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile | C₁₀H₅NO₃ | 247 | N/A | OH, CO, CN |

Biological Activity

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₀H₄Br₂N₁O₃

- Molecular Weight : 305.95 g/mol

- CAS Number : 215868-31-8

The compound features a chromene backbone with two bromine substituents and a carbonitrile group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various chromene derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast and colon cancer models.

Case Study: Anticancer Efficacy Assessment

A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in:

- IC50 Value : 15 µM after 48 hours of exposure.

- Mechanism of Action : Induction of apoptosis was observed through increased levels of pro-apoptotic markers (BAX) and decreased anti-apoptotic markers (BCL2).

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.